molecular formula C23H22ClN5O2 B6580688 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1207047-72-0

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B6580688
CAS No.: 1207047-72-0
M. Wt: 435.9 g/mol
InChI Key: VHXDHTXHIKABBT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. Its structure includes:

  • 8-methyl substitution on the indole moiety, which may influence steric interactions and metabolic stability.
  • A 2-oxoethyl linker connecting the pyrimidoindolone core to a 4-(3-chlorophenyl)piperazine group. The 3-chlorophenyl substituent is associated with enhanced receptor binding affinity in similar pharmacophores, particularly for serotonin or dopamine receptors .

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-5-6-19-18(11-15)21-22(26-19)23(31)29(14-25-21)13-20(30)28-9-7-27(8-10-28)17-4-2-3-16(24)12-17/h2-6,11-12,14,26H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDHTXHIKABBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O2C_{22}H_{23}ClN_{4}O_{2}, with a molecular weight of approximately 420.89 g/mol. The structure features a pyrimidine ring fused with an indole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H23ClN4O2
Molecular Weight420.89 g/mol
LogP2.1121
Polar Surface Area61.252 Ų
Hydrogen Bond Acceptors7

Antimicrobial Activity

Research indicates that derivatives containing piperazine and pyrimidine structures exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown moderate to significant activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Studies have demonstrated that pyrimidine derivatives can exhibit anticancer activity. The compound's structural features allow it to interact with specific cellular targets involved in cancer proliferation. For example, research on related compounds has shown that they can inhibit tumor growth in cell lines derived from breast cancer and other malignancies . The mechanism may involve apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

The presence of a piperazine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their activity as serotonin receptor modulators, particularly targeting the 5-HT6 receptor, which is implicated in mood regulation and cognitive function . These interactions may provide insights into the compound's potential use in treating neurological disorders.

Case Studies

  • Antimicrobial Efficacy Study :
    A study synthesized several piperazine-containing pyrimidine derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Activity Evaluation :
    In vitro studies on similar pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM, indicating potent anticancer properties .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways that influence mood and cognitive functions.
  • Apoptosis Induction : Inducing programmed cell death in cancer cells through various signaling cascades is a common mechanism for anticancer agents.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound interacts with various neurotransmitter systems. Its structural features suggest potential activity at serotonin and dopamine receptors, which are critical in the treatment of neurological disorders such as depression and anxiety.

Table 1: Interaction with Neurotransmitter Receptors

Receptor TypeInteraction TypePotential Therapeutic Effects
Serotonin ReceptorsAgonist/AntagonistMood regulation
Dopamine ReceptorsAgonist/AntagonistTreatment of psychosis and depression

Anticancer Activity

Preliminary studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The pyrimido[5,4-b]indole scaffold is known for its ability to inhibit specific kinases involved in tumor progression.

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidoindoles displayed significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development of this compound as an anticancer agent.

Synthesis and Modification

The synthesis of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multi-step reactions that allow for structural modifications to enhance biological activity. The presence of the chlorophenyl group is particularly noteworthy as it may influence the compound's lipophilicity and receptor binding affinity.

Table 2: Synthesis Overview

StepReactantsConditionsProduct
1Pyrimidoindole derivative + PiperazineSolvent A, refluxIntermediate A
2Intermediate A + ChlorobenzeneBase catalysisFinal Product: Target Compound

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s closest analogs differ in substituents on the piperazine ring, linker groups, or indole substitutions. Below is a systematic comparison based on structural and inferred pharmacological properties:

Table 1: Structural and Functional Comparison of Pyrimidoindolone Derivatives

Compound ID Piperazine Substituent Linker Group Indole Substituent Key Inferred Properties
Target Compound 3-chlorophenyl 2-oxoethyl 8-methyl High receptor affinity (chlorophenyl), moderate solubility (oxoethyl)
Compound B 2-methoxyphenyl 2-oxoethyl Unspecified Reduced affinity (methoxy vs. chloro), improved metabolic stability
Compound C 4-methylpiperidin-1-yl Sulfanyl (-S-) 4-ethoxyphenyl Lower polarity (sulfanyl linker), potential CYP inhibition (ethoxy group)
Compound D 4-fluorophenylmethyl None 8-methoxy Enhanced solubility (methoxy), possible reduced CNS penetration

Key Observations:

Piperazine Substituents :

  • The 3-chlorophenyl group in the target compound likely enhances binding to aminergic receptors (e.g., 5-HT1A or D2) compared to 2-methoxyphenyl (Compound B), where electron-donating groups reduce affinity .
  • 4-Methylpiperidin-1-yl (Compound C) introduces a bulky aliphatic group, which may reduce selectivity due to steric hindrance .

Indole Substituents :

  • 8-methyl (target compound) vs. 8-methoxy (Compound D): Methyl groups generally reduce polarity, enhancing metabolic stability but possibly lowering solubility. Methoxy groups improve solubility but may increase susceptibility to demethylation .

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence.
  • Compound B : Methoxy-substituted derivatives are often explored for reduced toxicity but may require higher doses for efficacy .
  • Compound C : Sulfanyl linkers are rare in this class; their pharmacokinetic profile remains speculative but could favor peripheral targets .
  • Compound D: Methoxy and fluorophenyl groups are common in antidepressants, suggesting possible dual serotonin/norepinephrine reuptake inhibition .

Critical Gaps:

  • No quantitative data (e.g., IC50, logP) is provided in the evidence, limiting direct pharmacological comparisons.

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